(+)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid
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Overview
Description
(+)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant effects. This particular compound is characterized by the presence of a 1,3-dimethylbutyl group and an ethyl group attached to the barbituric acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid typically involves the reaction of malonic ester derivatives with urea derivatives under acidic or basic conditions. One common method involves the condensation of diethyl malonate with 1,3-dimethylurea in the presence of a base such as sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves strict control of temperature, pH, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(+)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted barbiturates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(+)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its effects on the central nervous system and its potential use in neuropharmacology.
Medicine: Research focuses on its sedative and hypnotic properties, exploring its potential as a therapeutic agent for sleep disorders and epilepsy.
Industry: The compound is used in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (+)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and hypnotic effect, reducing neuronal excitability and inducing sleep.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Secobarbital: Used as a short-acting sedative and hypnotic.
Uniqueness
(+)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the 1,3-dimethylbutyl group and the ethyl group enhances its lipophilicity, potentially affecting its absorption, distribution, and duration of action compared to other barbiturates.
Properties
CAS No. |
24016-63-5 |
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Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-ethyl-5-[(2R)-4-methylpentan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-12(8(4)6-7(2)3)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17)/t8-/m1/s1 |
InChI Key |
KXHLANWWTKSOMW-MRVPVSSYSA-N |
Isomeric SMILES |
CCC1(C(=O)NC(=O)NC1=O)[C@H](C)CC(C)C |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)C |
Origin of Product |
United States |
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